molecular formula C11H25ClN2O B3080940 N,N-Dimethyl-3-(3-piperidinylmethoxy)-1-propanamine hydrochloride CAS No. 1093653-08-7

N,N-Dimethyl-3-(3-piperidinylmethoxy)-1-propanamine hydrochloride

Cat. No.: B3080940
CAS No.: 1093653-08-7
M. Wt: 236.78 g/mol
InChI Key: NWXNGQZGPNRZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-3-(3-piperidinylmethoxy)-1-propanamine hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a methoxy group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(3-piperidinylmethoxy)-1-propanamine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy Group: This step often involves the use of methanol or other methoxy-containing reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(3-piperidinylmethoxy)-1-propanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-Dimethyl-3-(3-piperidinylmethoxy)-1-propanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of various chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which N,N-Dimethyl-3-(3-piperidinylmethoxy)-1-propanamine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-piperidinemethylamine dihydrochloride
  • N,N-Dimethyl-1-piperidin-3-ylmethanamine

Uniqueness

N,N-Dimethyl-3-(3-piperidinylmethoxy)-1-propanamine hydrochloride is unique due to its specific structural features, including the presence of both a methoxy group and a dimethylamino group

Properties

IUPAC Name

N,N-dimethyl-3-(piperidin-3-ylmethoxy)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O.ClH/c1-13(2)7-4-8-14-10-11-5-3-6-12-9-11;/h11-12H,3-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXNGQZGPNRZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOCC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-3-(3-piperidinylmethoxy)-1-propanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-3-(3-piperidinylmethoxy)-1-propanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N,N-Dimethyl-3-(3-piperidinylmethoxy)-1-propanamine hydrochloride
Reactant of Route 4
N,N-Dimethyl-3-(3-piperidinylmethoxy)-1-propanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N,N-Dimethyl-3-(3-piperidinylmethoxy)-1-propanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N,N-Dimethyl-3-(3-piperidinylmethoxy)-1-propanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.